CO1686-DA -

CO1686-DA

Catalog Number: EVT-255878
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Overview

CO1686-DA, also known as Rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) specifically designed to target activating mutations in EGFR, including the T790M mutation commonly associated with resistance to first- and second-generation EGFR inhibitors. This compound has shown promise in treating non-small cell lung cancer (NSCLC) patients who harbor these mutations. The development of CO1686-DA is significant as it aims to improve the efficacy of cancer treatment by selectively inhibiting mutated forms of EGFR while sparing the wild-type receptor, thus minimizing side effects.

Source

CO1686-DA was developed by Clovis Oncology and has undergone various preclinical and clinical evaluations. Its synthesis and biological evaluation have been documented in several studies, highlighting its mechanism of action, efficacy against resistant mutations, and structural properties .

Classification

CO1686-DA is classified as an antineoplastic agent and specifically as a protein kinase inhibitor. It falls under the category of small molecule inhibitors targeting tyrosine kinases, with a particular focus on the EGFR signaling pathway involved in tumor growth and proliferation.

Synthesis Analysis

Methods

The synthesis of CO1686-DA involves several key steps that incorporate advanced organic chemistry techniques. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-iodo-m-phenylenediamine.
  2. Key Reactions: The iodination of the diaminophenyl group is achieved through a series of reactions involving sulfuric acid and potassium iodide, followed by purification processes like high-performance liquid chromatography (HPLC) for product isolation .
  3. Final Product Formation: The final compound is produced through palladium-catalyzed stannylation reactions, resulting in high radiochemical yields necessary for biological evaluations.

Technical Details

The synthesis has been optimized to yield high purity and specific activity for biological testing. For instance, the radiolabeled derivative ([125I]ICO1686) was synthesized using N-chlorosuccinimide as an oxidizing agent, achieving over 99% radiochemical purity .

Molecular Structure Analysis

Structure

CO1686-DA features a complex molecular structure characterized by an anilinopyrimidine core that is crucial for its binding affinity to EGFR. The compound covalently binds to the Cys797 residue within the ATP-binding pocket of the receptor, which is essential for its inhibitory activity against mutant forms of EGFR .

Data

Key structural data include:

  • Molecular Formula: C20H22F3N5O2
  • Molecular Weight: Approximately 413.42 g/mol
  • Crystallography: Crystal structures of CO1686-DA bound to EGFR mutants reveal insights into its binding mode and interactions with key residues such as Met793 and Leu844, which facilitate selective inhibition .
Chemical Reactions Analysis

Reactions

CO1686-DA primarily acts through covalent modification of the EGFR protein. Its mechanism involves:

  1. Covalent Bond Formation: The compound forms a stable covalent bond with the thiol group of Cys797 in the active site of EGFR.
  2. Inhibition Mechanism: This interaction prevents ATP from binding to the kinase domain, effectively inhibiting downstream signaling pathways responsible for tumor growth.

Technical Details

The inhibition kinetics have been quantified, showing that CO1686-DA exhibits low nanomolar IC50 values against mutant EGFR forms (e.g., T790M), indicating potent inhibitory activity .

Mechanism of Action

The mechanism by which CO1686-DA exerts its effects involves several steps:

  1. Binding to Mutant EGFR: CO1686-DA selectively binds to mutant forms of EGFR (L858R/T790M), stabilizing them in an inactive conformation.
  2. Signal Disruption: By inhibiting EGFR activity, CO1686-DA disrupts signaling pathways that promote cell proliferation and survival in cancer cells.
  3. Cell Cycle Arrest: This leads to apoptosis in tumor cells that depend on aberrant EGFR signaling for growth .

Data

Studies have shown that CO1686-DA effectively reduces cell viability in NSCLC models harboring resistant mutations, confirming its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

CO1686-DA is typically presented as a solid crystalline form with good solubility in organic solvents. Its melting point and specific optical rotation are critical parameters assessed during characterization.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to light and moisture.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structural integrity and purity during synthesis .

Applications

Scientific Uses

CO1686-DA has significant applications in cancer research and therapy:

  1. Targeted Therapy for NSCLC: It is primarily used in clinical settings for patients with NSCLC exhibiting activating mutations in EGFR.
  2. Research Tool: In vitro studies utilize CO1686-DA to investigate resistance mechanisms in cancer cells, contributing to the development of next-generation inhibitors.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to enhance efficacy against resistant tumors .
Molecular Design & Rationale for EGFR-Targeted Selectivity

Structural Determinants of Mutant-Selective Inhibition

Pyrimidine Core Optimization for T790M/L858R Dual Mutation Binding

The pyrimidine core of CO-1686 (Rociletinib) serves as the foundational scaffold enabling high-affinity binding to EGFR harboring L858R/T790M dual mutations. Structural studies reveal that the pyrimidine ring forms critical bidentate hydrogen bonds with Met793 in the hinge region of the ATP-binding pocket, a conserved interaction essential for anchoring the inhibitor [1] [5]. Optimization of the C4 position of the pyrimidine core with alkyl substituents (e.g., methyl or ethyl groups) exploits a hydrophobic subpocket adjacent to the gatekeeper residue Met790. This subpocket is enlarged in T790M mutants compared to wild-type EGFR (where Thr790 occupies the space), allowing enhanced van der Waals contacts (3.3 Å vs. 2.5 Å in wild-type, causing steric clash) [5]. The resulting binding affinity differential is quantified in enzymatic assays:

Table 1: Binding Affinity of CO-1686 Pyrimidine Core Variants

CompoundC4 SubstituentEGFRL858R/T790M IC50 (nM)EGFRWT IC50 (nM)Selectivity Ratio (WT/Mutant)
CO-1686-CF321.5303.314.1
Compound 16aMethyl5.4~35.0~6.5
Compound 16bEthyl6.1~42.7~7.0

Data derived from enzymatic inhibition studies [5] [6].

Larger alkyl groups (e.g., propyl or isopropyl) reduce potency due to steric incompatibility with the hydrophobic subpocket, confirming the precision required for mutant-selective occupancy [5].

Role of Trifluoromethyl Substituent in Gatekeeper (Met790) Hydrophobic Interactions

The trifluoromethyl (-CF3) group at the C5 position of the pyrimidine core is a key determinant for selective inhibition of T790M-mutant EGFR. Crystal structures of CO-1686 bound to EGFRT790M demonstrate direct hydrophobic interactions between the -CF3 moiety and the side chain of Met790 [1] [5]. This interaction capitalizes on the increased hydrophobicity and larger side chain volume of Met790 (compared to Thr790 in wild-type EGFR), enhancing binding energy by ~2.3 kcal/mol. The -CF3 group’s electronegativity further stabilizes this interaction through dipole-dipole interactions with the sulfur atom of Met790 [1]. Crucially, in wild-type EGFR, Thr790’s smaller side chain and polar hydroxyl group cannot engage in equivalent hydrophobic contacts, leading to a 14-fold reduction in affinity (Ki = 303.3 nM vs. 21.5 nM for mutant) [4] [6]:

Table 2: Impact of Trifluoromethyl Group on Selectivity

EGFR IsoformKi (nM)Hydrophobic Contact Energy (kcal/mol)Inhibition of Cell Growth (GI50, nM)
L858R/T790M21.5-4.823 (H1975 cells)
Wild-Type303.3-0.5547 (A431 cells)

Data sourced from enzymatic kinetics and cellular proliferation assays [1] [4] [6].

Acrylamide Warhead Engineering for Irreversible Cys797 Covalent Binding

CO-1686 incorporates an acrylamide moiety as a Michael acceptor electrophile, enabling covalent adduct formation with Cys797 located at the entrance of the ATP-binding pocket. Quantum mechanical analyses reveal the acrylamide’s α,β-unsaturated carbonyl system has optimal electrophilicity (Michael acceptor reactivity parameter κ = 0.78) for nucleophilic attack by Cys797’s thiolate group [1] [8]. Kinetic studies show the covalent binding follows a two-step mechanism: rapid reversible binding (Ki = 21.5 nM) followed by slower covalent bond formation (kinact = 0.12 min−1) [1]. The acrylamide’s phenyl linker positions the warhead for 3.8 Å proximity to Cys797, facilitating bond formation while minimizing off-target reactivity:

Table 3: Covalent Binding Kinetics of Acrylamide Warhead

ParameterValueSignificance
Ki (reversible)21.5 nMHigh initial affinity for mutant EGFR
kinact0.12 min−1Rate of covalent adduct formation
Residence Time>24 hSustained target occupancy
Selectivity Index>100-foldPreferential inhibition of mutant vs. wild-type

Kinetic parameters derived from enzyme inactivation studies [1] [6].

Mutations at Cys797 (e.g., C797S) abolish covalent binding, confirming the warhead’s irreplaceable role in overcoming ATP-affinity enhancement conferred by T790M [1] [7].

Computational Modeling of Binding Affinity Differential (Mutant vs. Wild-Type EGFR)

Quantum Mechanical Analysis of Electrophilic Reactivity

Quantum mechanical (QM) calculations at the M06-2X/6-31G(d) level elucidate the electrophilic reactivity of CO-1686’s acrylamide warhead. Fukui function (f) analysis identifies the β-carbon of the acrylamide as the most electrophilic site (f = 0.102), consistent with its susceptibility to nucleophilic attack by Cys797 [7] [8]. QM-derived descriptors quantify the warhead’s softness (σ = 1.24 eV−1) and electrophilicity index (ω = 1.89 eV), values within the optimal range for selective covalent inhibition—sufficiently reactive for mutant EGFR engagement but inert against off-target cysteines in other kinases [8]. Comparative QM studies show that replacing the acrylamide’s β-hydrogen with electron-donating groups reduces electrophilicity by 35%, underscoring the warhead’s empirical optimization:

Table 4: Quantum Mechanical Descriptors of Acrylamide Reactivity

DescriptorValuePhysicochemical Implication
Fukui f (β-carbon)0.102Susceptibility to nucleophilic attack
Electrophilicity Index (ω)1.89 eVModerate global electrophilicity
Softness (σ)1.24 eV−1Polarizability during bond formation
HOMO-LUMO Gap5.7 eVKinetic stability

QM parameters computed using density functional theory (DFT) [7] [8].

Molecular Dynamics Simulations of ATP-Binding Pocket Occupancy

Molecular dynamics (MD) simulations (100-ns trajectories) reveal key structural determinants governing CO-1686’s selective occupancy in mutant vs. wild-type EGFR ATP-binding pockets. In EGFRT790M, the trifluoromethyl group exhibits stable hydrophobic contacts with Met790 (occupancy = 92%), and the pyrimidine core maintains hydrogen bonds with Met793 (occupancy = 98%) [1] [5]. Conversely, in wild-type EGFR, Thr790’s polar hydroxyl group induces steric repulsion with the -CF3 moiety, reducing binding stability (residue contact occupancy = 28%). Additionally, the L858R mutation induces a 20° inward rotation of the C-helix, widening the hydrophobic cleft to accommodate the N-acetylpiperazine solvent-exposed group [1]. This conformational shift is absent in wild-type EGFR, where the solvent-exposed region constricts compound binding:

Table 5: MD Simulation Metrics for CO-1686 Binding Stability

ParameterEGFRL858R/T790MEGFRWTStructural Implication
H-bond Occupancy (Met793)98%<5%Core scaffold anchoring
-CF3/Gatekeeper Contact92%28%Mutation-dependent hydrophobic stabilization
C-helix Rotation20° inward<5°Enhanced active-site accessibility
RMSD (Backbone)0.9 Å2.4 ÅReduced stability in wild-type

Data from 100-ns MD simulations (AMBER force field) [1] [5].

Free energy calculations (MM-GBSA) corroborate a ΔGbinding of -42.7 kcal/mol for the mutant vs. -31.9 kcal/mol for wild-type, explaining the >10-fold affinity differential observed in biochemical assays [5] [8].

Properties

Product Name

CO1686-DA

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.;1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

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